molecular formula C15H10Br4N2O2 B11553978 N'-[(E)-(4-bromophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11553978
M. Wt: 569.9 g/mol
InChI Key: LFALMNQZGGNYOJ-IFRROFPPSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) is a commonly used reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modulating their activity. The presence of bromine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to its specific arrangement of bromine atoms and the presence of both hydrazide and phenoxy functional groups

Properties

Molecular Formula

C15H10Br4N2O2

Molecular Weight

569.9 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H10Br4N2O2/c16-10-3-1-9(2-4-10)7-20-21-14(22)8-23-15-12(18)5-11(17)6-13(15)19/h1-7H,8H2,(H,21,22)/b20-7+

InChI Key

LFALMNQZGGNYOJ-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)Br

Origin of Product

United States

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